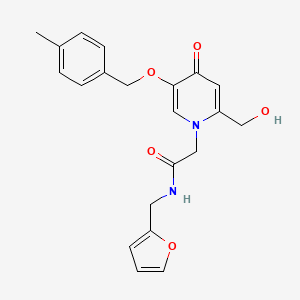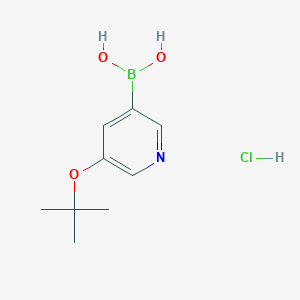
5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride, also known as TBPB, is a chemical compound that has been widely used in scientific research for its unique properties. TBPB is a boronic acid derivative that has been shown to activate the TRPA1 ion channel, which is involved in pain sensation and inflammation.
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
Overview: Suzuki–Miyaura (SM) coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using palladium catalysts. The success of SM coupling lies in its mild reaction conditions and functional group tolerance.
Role of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl: This compound serves as an organoboron reagent in SM coupling. Its properties have been tailored for specific SM coupling conditions . The mechanism involves oxidative addition and transmetalation, where the boron group transfers to palladium.
Applications::- Cancer Therapeutics: It has potential applications in cancer therapy, including as PDK1 and protein kinase CK2 inhibitors .
Protodeboronation
Overview: Protodeboronation involves the removal of a boron group from a boronic ester. It has applications in organic synthesis.
Role of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl: The compound can serve as a boronic ester in protodeboronation reactions.
Applications::Mécanisme D'action
Target of Action
The primary target of the compound 5-(tert-Butoxy)pyridine-3-boronic acid-HCl is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 5-(tert-Butoxy)pyridine-3-boronic acid-HCl interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound 5-(tert-Butoxy)pyridine-3-boronic acid-HCl affects the Suzuki–Miyaura (SM) coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The pharmacokinetics of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl are influenced by its properties as an organoboron reagent . These reagents are known for their stability, ease of preparation, and environmental benignity . They have been tailored for application under specific SM coupling conditions .
Result of Action
The molecular and cellular effects of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl’s action are primarily seen in the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura (SM) coupling reaction, which results in the formation of a new Pd–C bond .
Action Environment
The action, efficacy, and stability of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl are influenced by several environmental factors . These include the sensitivity of boronic esters to hydrolysis under mild acidic or basic conditions, proteodeboronation, oxidation, and nucleophilic attack . The cost of arylboronic acids, which generally exceeds those of the reagents used for acetal and ketal formation, is also a factor .
Propriétés
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3.ClH/c1-9(2,3)14-8-4-7(10(12)13)5-11-6-8;/h4-6,12-13H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHQUZQNTJBNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OC(C)(C)C)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2484952.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2484956.png)
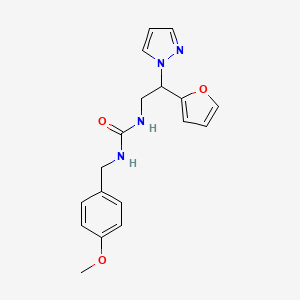
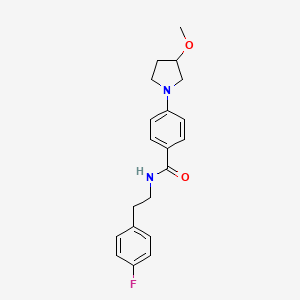
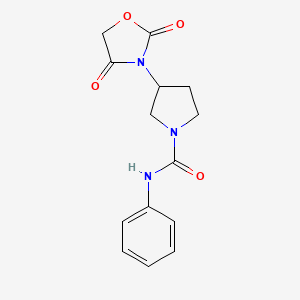
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2484964.png)
![3-Pyrazol-1-yl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2484965.png)
![2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2484966.png)
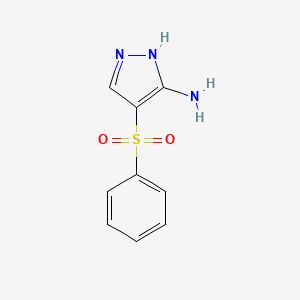
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]but-2-ynamide](/img/structure/B2484970.png)
![9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484971.png)
![N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2484973.png)
